
Methyl 1-(methylamino)cyclopropane-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 1-(methylamino)cyclopropane-1-carboxylate derivatives can be performed through various methods, including Wittig olefination, which has been shown to be a powerful tool for synthesizing cyclopropyl amino acids with high yields and enantiomeric purity (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996). Additionally, the diazo-addition method has been utilized for synthesizing 1-aminocyclopropane-1-carboxylic acid and its analogues, showcasing the versatility in generating cyclopropaneamino acids (Spadoni, Balsamini, Bedini, & Mugnaini, 1993).
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the molecular structure of related cyclopropane derivatives, demonstrating the conformational aspects of these molecules. For instance, the crystal structure analysis of certain cyclopropane and cyclopropene derivatives reveals their conformational stability and spatial arrangements, which are crucial for understanding their reactivity and interactions (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).
Chemical Reactions and Properties
Cyclopropane derivatives participate in a variety of chemical reactions, including cyclopropanation, which serves as a foundational method for the synthesis of complex cyclopropane-containing compounds. These reactions are pivotal for creating diverse molecular structures with potential applications in pharmaceuticals and materials science (Tomilov, Shapiro, Protopopova, Ioffe, Dolgii, & Nefedov, 1985).
Scientific Research Applications
- Summary of the Application : Methyl 1-(methylamino)cyclopropane-1-carboxylate (methyl-ACC) has been identified as a novel ethylene agonist . Ethylene is an important gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .
- Methods of Application or Experimental Procedures : Methyl-ACC was applied to plants and its effects were observed. It was found to trigger enhanced ethylene-related responses in plants similar to the effects of ACC . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
- Results or Outcomes : A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . These bioactivities of methyl-ACC render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries .
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H226, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
methyl 1-(methylamino)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHWWSDSATZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(methylamino)cyclopropane-1-carboxylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

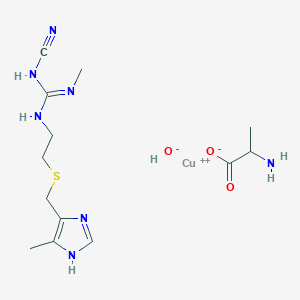
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
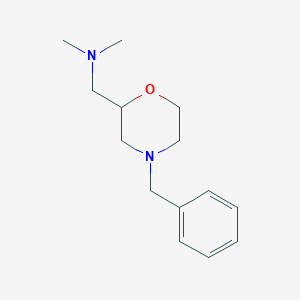
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
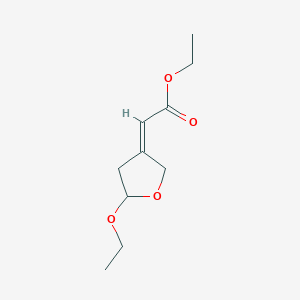

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
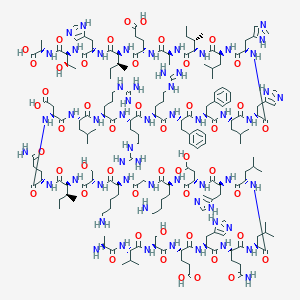

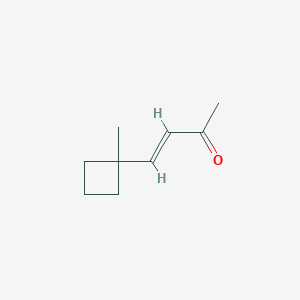
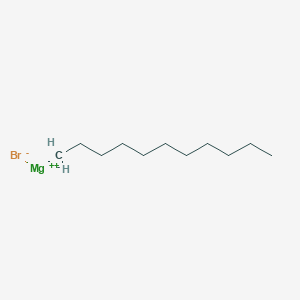
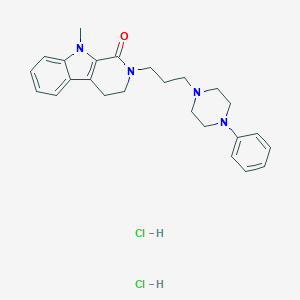
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)